molecular formula C9H11BrS B8726341 (2-Bromophenyl)(isopropyl)sulfane

(2-Bromophenyl)(isopropyl)sulfane

Cat. No.: B8726341
M. Wt: 231.15 g/mol
InChI Key: CSCHAHFUIYTWGI-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(isopropyl)sulfane is an organosulfur compound characterized by a sulfane sulfur atom (oxidation state 0 or –1) bonded to an isopropyl group and a 2-bromophenyl moiety. This compound belongs to the class of reactive sulfur species (RSS), which includes molecules capable of transferring sulfane sulfur to nucleophiles like cyanide or thiols .

Sulfane sulfur in such compounds is labile, enabling participation in biological processes like enzyme regulation and S-sulfhydration (persulfidation) of thiol groups .

Properties

Molecular Formula

C9H11BrS

Molecular Weight

231.15 g/mol

IUPAC Name

1-bromo-2-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C9H11BrS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3

InChI Key

CSCHAHFUIYTWGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Halogen-Substituted Phenyl Isopropyl Sulfanes
  • However, this compound is listed as discontinued, suggesting stability or synthesis challenges .
  • (3,5-Dibromo-4-chlorophenyl)(isopropyl)sulfane

    • Molecular Formula : C₉H₉Br₂ClS
    • Molecular Weight : 344.49 g/mol
    • Key Features : Multiple halogens increase molecular weight and steric bulk, likely reducing solubility and altering reactivity profiles. Such derivatives may find use in specialized synthetic applications .
Nitro-Substituted Analogs
  • isopropyl(2-nitrophenyl)sulfane Molecular Formula: C₉H₁₁NO₂S Molecular Weight: 197.25 g/mol Key Features: The nitro group’s strong electron-withdrawing nature may enhance sulfane sulfur lability, making this compound more reactive in nucleophilic assays. Market reports highlight its industrial demand, with feasibility studies addressing production costs and global supply .
Alkyl Group Variations
  • (2-Bromophenyl)(cyclopropyl)sulfane
    • Molecular Formula : C₉H₉BrS
    • Molecular Weight : 229.14 g/mol
    • Key Features : Replacing isopropyl with cyclopropyl alters steric and electronic properties. The cyclopropyl group’s ring strain may increase reactivity in sulfur transfer reactions compared to bulkier isopropyl derivatives .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Sulfanes
Compound Molecular Weight (g/mol) Substituents Physical State Key Reactivity/Applications
(2-Bromophenyl)(isopropyl)sulfane ~231.15* 2-Bromo, isopropyl Oil (inferred) RSS studies, enzyme modulation
(2,4-Dichlorophenyl)(isopropyl)sulfane 221.15 2,4-Dichloro, isopropyl Discontinued Laboratory use (limited stability)
isopropyl(2-nitrophenyl)sulfane 197.25 2-Nitro, isopropyl Not specified Industrial applications, high demand
(3,5-Dibromo-4-chlorophenyl)(isopropyl)sulfane 344.49 3,5-Dibromo-4-chloro, isopropyl Not specified Specialized synthesis

*Estimated based on halogen atomic weights.

Key Findings :

Steric Effects : Bulky substituents (e.g., 3,5-dibromo-4-chloro) reduce accessibility to the sulfur atom, likely diminishing reactivity in sulfur transfer assays .

Biological Relevance : Sulfane sulfur in these compounds may act as a signaling molecule, with bromo derivatives offering a balance between stability and reactivity for studying RSS pathways .

Analytical and Industrial Considerations

  • Quantification Methods : Sulfane sulfur in these compounds can be detected via cyanide-mediated assays, where thiocyanate formation is measured spectrophotometrically at 460 nm .
  • Market Trends : Nitro-substituted derivatives dominate industrial applications due to higher reactivity and demand, whereas halogenated analogs face challenges in stability and synthesis scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromophenyl)(isopropyl)sulfane, and how can reaction efficiency be quantified?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-bromothiophenol and isopropyl halides under mild, transition metal-free conditions. For example, a protocol analogous to the synthesis of (E)-isopropyl(styryl)sulfane involves reacting thiols (e.g., propane-2-thiol) with electrophilic reagents (e.g., vinyl bromides) in tetrahydrofuran (THF) using tert-butoxide as a base at room temperature . Efficiency is quantified by monitoring reaction progress via thin-layer chromatography (TLC) and calculating yield after purification by column chromatography (pentane/ethyl acetate gradients). Purity is assessed using HPLC with a C18 column and UV detection at 254 nm.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in CDCl3_3 to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (expected m/z ~244 for C9_9H11_{11}BrS).
  • Chromatography : Reverse-phase HPLC with a certified reference standard (e.g., 2-bromobiphenyl analogs) ensures purity (>95%) .

Q. How should storage conditions be optimized to maintain the compound’s stability?

  • Methodological Answer : Store in amber vials under inert gas (N2_2 or Ar) at –20°C to prevent photodegradation and oxidation. Pre-purify via distillation or recrystallization to remove reactive impurities (e.g., residual thiols). Stability is monitored using periodic NMR and TLC checks for decomposition products like sulfoxides .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic/electrophilic behavior of this compound in cross-coupling reactions?

  • Methodological Answer : The bromophenyl group acts as an electrophilic site for Suzuki-Miyaura coupling, while the sulfane sulfur may participate in redox-mediated thiol-disulfide exchanges. Density functional theory (DFT) calculations can model charge distribution and predict reactivity hotspots. Experimentally, kinetic studies under varying pH and catalyst conditions (e.g., Pd(PPh3_3)4_4) quantify activation barriers .

Q. How can sulfane sulfur detection methods be adapted to analyze this compound in biological systems?

  • Methodological Answer :

  • Cyanolysis : React the compound with KCN (pH 8.5–10) to release thiocyanate (SCN^-), quantified via ferric thiocyanate absorbance at 460 nm.
  • Reduction to H2_2S : Treat with DTT (1 mM, pH 7.4) and measure H2_2S using gas chromatography or monobromobimane derivatization followed by LC-MS.
  • Fluorescent Probes : Use SSP2 or similar probes to detect sulfane sulfur via cyclization-mediated fluorescence (λex_{ex} 488 nm, λem_{em} 525 nm) .

Q. How can contradictions in reported reactivity data (e.g., conflicting catalytic outcomes) be systematically resolved?

  • Methodological Answer : Apply contradiction analysis frameworks from qualitative research:

Variable Mapping : Compare reaction conditions (temperature, solvent polarity, catalyst loading) across studies.

Control Experiments : Replicate baseline conditions (e.g., Pd-free systems) to isolate catalyst effects.

Meta-Analysis : Use SciFinder or Reaxys to aggregate data and identify outliers statistically .

Q. What computational strategies predict the compound’s role in modulating biological sulfane sulfur pools?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with sulfane sulfur-metabolizing enzymes like rhodanese. In vitro assays using lymphocyte/macrophage cultures (e.g., HIV inhibition models) validate computational predictions by measuring changes in sulfane sulfur levels via SSP2 fluorescence .

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